molecular formula C12H16N4O2S B13153380 N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13153380
M. Wt: 280.35 g/mol
InChI Key: CGDLFMANIUUMNX-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound of significant research interest due to its hybrid molecular structure, which incorporates both a pyrazole ring and a sulfonamide functional group. With the molecular formula C12H16N4O2S and a molecular weight of 280.35 g/mol for the free base, this compound is provided for research purposes only . The core structure of this reagent is strategically designed for investigating structure-activity relationships in medicinal chemistry. The pyrazole scaffold is widely recognized for its diverse biological activities, including documented antifungal and antiviral properties in agrochemical research . Furthermore, pyrazole-sulfonamide hybrids have demonstrated substantial antiproliferative activity in scientific studies, making them a focus in early-stage anticancer research . The sulfonamide moiety is a privileged structure in drug discovery, known to contribute to the inhibition of various enzymes, such as carbonic anhydrases, which are relevant in conditions like cancer and cerebral ischemia . The molecular architecture features a 1-methyl-1H-pyrazole-4-sulfonamide group linked to a 2-amino-2-phenylethyl backbone. This combination creates a multifunctional reagent that allows researchers to probe multiple biological pathways simultaneously. The compound's structure aligns with modern drug design strategies, such as the dual-tail approach used in the development of novel carbonic anhydrase IX (CA IX) inhibitors, which are investigated for their potential against hypoxic tumors . Its potential mechanisms of action, inferred from studies on analogous compounds, may include the disruption of essential biological processes in microbial cells or the induction of apoptosis in cancer cell lines . This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H16N4O2S/c1-16-9-11(7-14-16)19(17,18)15-8-12(13)10-5-3-2-4-6-10/h2-7,9,12,15H,8,13H2,1H3

InChI Key

CGDLFMANIUUMNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-phenylethyl side chain can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The trifluoromethyl group in ’s compound increases logP (predicted ~2.5), whereas the amino group in the target compound may lower logP (~1.8), impacting drug distribution .

Conformational Flexibility : Thiopyran and ether moieties in ’s derivative suggest enhanced adaptability for binding to flexible protein pockets, akin to oxadiazole derivatives in that target Bcl-2 .

Pharmacological Implications (Inferred)

  • Target Affinity : Pyrazole-sulfonamide hybrids often exhibit affinity for enzymes or receptors with hydrophobic pockets (e.g., carbonic anhydrase, Bcl-2). The phenyl group in the target compound may mimic aromatic residues in such targets, similar to indole-containing oxadiazoles in .
  • Metabolic Stability: Cyclopropyl substituents () are known to resist oxidative metabolism, suggesting that the target compound’s phenyl group might confer lower stability compared to cyclopropyl analogs .

Biological Activity

N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a sulfonamide group , and a phenylethylamine moiety , which contribute to its unique chemical reactivity and biological properties. The general structure can be summarized as follows:

  • Chemical Formula : C12_{12}H16_{16}N4_{4}O2_{2}S
  • CAS Number : 1423033-96-8

This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in inflammatory processes and tumor progression.
  • Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signaling pathways related to pain, inflammation, and cancer.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Studies have reported effective inhibition against E. coli and Staphylococcus aureus.
  • Fungal Activity : The compound demonstrated antifungal effects against Candida albicans and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, in a comparative study, it exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

This compound has been assessed for its anticancer potential across various tumor cell lines:

Tumor Cell LineIC50_{50} (µM)
HeLa15
MCF720
SKOV318
SKMEL2812

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring or sulfonamide group can enhance or diminish its activity. For instance, substituents on the phenyl ring have been shown to affect both antimicrobial and anticancer efficacy .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Screening : A study evaluated the compound against multiple bacterial strains, achieving significant inhibition rates comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could effectively reduce inflammation markers in human cell lines, suggesting potential therapeutic uses in inflammatory diseases .
  • Cancer Research : A recent investigation into its anticancer properties revealed that it induces apoptosis in cancer cells through a mechanism involving oxidative stress pathways .

Q & A

Q. What are the common synthetic routes for N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

Synthesis typically involves cyclocondensation and sulfonamide coupling. For example:

  • Step 1 : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
  • Step 2 : Sulfonylation using 1-methyl-1H-pyrazole-4-sulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane with a tertiary amine base) .
  • Step 3 : Introduction of the 2-amino-2-phenylethyl group via nucleophilic substitution or reductive amination.
    Key reaction conditions include temperatures of 0–80°C and solvents like THF or DMF. Yields are optimized by protecting amine groups during sulfonylation .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and purity. For example, the pyrazole proton appears as a singlet near δ 7.5–8.0 ppm .
  • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (N-H stretching) .
  • Elemental Analysis : To verify C, H, N, and S content within ±0.4% of theoretical values .

Q. How is solubility optimized for in vitro assays?

Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (phosphate buffer at pH 6.8). Partition coefficients (log P) are determined via the 1-octanol/water shake-flask method .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical:

  • Data Collection : High-resolution (<1.0 Å) data at 296 K.
  • Refinement : SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : R-factor <0.05 and data-to-parameter ratio >12.0 ensure accuracy .

Q. How to address contradictions between computational models and experimental data in SAR studies?

  • Docking vs. Crystallography : Compare computational docking (e.g., AutoDock Vina) with experimental crystal structures to validate binding modes.
  • Dynamic Simulations : MD simulations (AMBER or GROMACS) assess conformational stability over 100 ns trajectories .
  • Experimental Cross-Check : Use 1H^1H-NMR titration to confirm hydrogen bonding interactions .

Q. What strategies improve selectivity in biological targeting?

  • Substituent Tuning : Modify the phenyl or pyrazole group to reduce off-target effects. For example, fluorination of the phenyl ring enhances metabolic stability .
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS to identify off-target binding .

Q. How does the pyrazole ring influence physicochemical properties?

  • Lipophilicity : Pyrazole increases log P by ~0.5 units compared to imidazole analogs.
  • Hydrogen Bonding : The N-H group in pyrazole participates in intermolecular interactions, improving crystallinity .

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